molecular formula C20H28N4OS B6487958 2-[4-(propan-2-ylsulfanyl)phenyl]-1-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one CAS No. 1286712-35-3

2-[4-(propan-2-ylsulfanyl)phenyl]-1-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one

Cat. No.: B6487958
CAS No.: 1286712-35-3
M. Wt: 372.5 g/mol
InChI Key: WWCOHDFXKROVKS-UHFFFAOYSA-N
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Description

The compound 2-[4-(propan-2-ylsulfanyl)phenyl]-1-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one features a 4-(propan-2-ylsulfanyl)phenyl group attached to an ethanone moiety, which is further linked to a piperazine ring substituted with a 2-(1H-pyrazol-1-yl)ethyl side chain. While direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural analogs highlight key design principles and applications in medicinal chemistry .

Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4OS/c1-17(2)26-19-6-4-18(5-7-19)16-20(25)23-13-10-22(11-14-23)12-15-24-9-3-8-21-24/h3-9,17H,10-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCOHDFXKROVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one typically involves multi-step synthesis:

  • Step 1: Synthesis of 4-(Propan-2-ylsulfanyl)benzene using propanethiol and 4-iodobenzene in the presence of a palladium catalyst under a controlled atmosphere.

  • Step 2: Alkylation of 4-(Propan-2-ylsulfanyl)benzene with 2-chloroethanone in the presence of a base such as potassium carbonate.

  • Step 3: Introduction of the piperazinyl ethyl group via nucleophilic substitution with 2-(1H-pyrazol-1-yl)ethyl chloride.

Industrial Production Methods

Industrially, the synthesis may involve optimizing reaction conditions like temperature, solvent choice, and catalyst concentration to ensure higher yields and purity. Continuous flow synthesis might also be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

    • The sulfanyl group can undergo oxidation, forming sulfoxides or sulfones under appropriate conditions.

  • Reduction:

    • Ketone reduction to secondary alcohol using reagents like sodium borohydride or lithium aluminium hydride.

  • Substitution:

    • Halogenation at the aromatic ring or substitution reactions involving the piperazinyl group.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: Sodium borohydride, lithium aluminium hydride.

  • Substitution: Halogenating agents like N-bromosuccinimide for aromatic bromination.

Major Products

  • Sulfoxides, sulfones, secondary alcohols, halogenated derivatives.

Scientific Research Applications

Chemistry

  • Used as a building block in the synthesis of more complex molecules.

  • Studied for its reactivity and transformation into various functional groups.

Biology and Medicine

  • Investigated for potential pharmacological properties.

  • Used in the design of enzyme inhibitors due to its piperazinyl and pyrazolyl groups.

Industry

  • Potential use in the development of materials with specific properties due to its aromatic and sulfanyl functionalities.

Mechanism of Action

The compound’s mechanism of action in biological systems primarily involves interactions with proteins and enzymes, facilitated by the piperazinyl and pyrazolyl groups. These groups can bind to active sites or alter enzyme conformation, inhibiting or modifying their activity. The aromatic ring may participate in π-π interactions, further stabilizing the binding.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Ethanone Cores

The piperazine-ethanone scaffold is a common feature in bioactive molecules. Below is a comparative analysis of structurally related compounds:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Properties / Activities Source Evidence
Target Compound 4-(propan-2-ylsulfanyl)phenyl, 2-(1H-pyrazol-1-yl)ethyl-piperazine ~435 (estimated) Hypothesized CNS or antimicrobial activity based on piperazine-pyrazole synergy N/A
1-{4-[4-({(2S,4R)-2-(2,4-dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}ethan-1-one Imidazole, dioxolane, dichlorophenyl 539.3 (calc.) Cortisol synthesis inhibitor; CAS 1337966-73-0 (leniolisib)
Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) Thiazole, chlorophenyl-ureido 514.2 ([M+H]⁺) High yield (89.1%); potential kinase or protease inhibition
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (compound 5) Trifluoromethylphenyl, pyrazole 353.3 (calc.) Synthesized via coupling methods; structural flexibility for receptor targeting
Flibanserin Trifluoromethylphenyl, benzimidazolone 390.4 FDA-approved for hypoactive sexual desire disorder; CAS 167933-07-5
2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride Methylsulfanylphenoxy 300.8 Structural analog with sulfanyl group; potential CNS modulation
Key Observations:

Heterocyclic Substituents :

  • The pyrazole group in the target compound and compound 5 may enhance binding to receptors like serotonin or dopamine due to its planar structure and hydrogen-bonding capability. In contrast, the imidazole in leniolisib () contributes to cortisol synthesis inhibition, likely via heme iron interaction in cytochrome P450 enzymes.
  • Thiazole -containing analogs () exhibit high synthetic yields (>89%), suggesting robust routes for piperazine-thiazole conjugates.

Sulfanyl Groups :

  • The propan-2-ylsulfanyl group in the target compound may improve lipophilicity and metabolic stability compared to the methylsulfanyl group in .

Pharmacological Profiles :

  • Flibanserin () demonstrates the therapeutic relevance of piperazine-trifluoromethylphenyl scaffolds in CNS disorders. The target compound’s pyrazole-ethyl side chain could modulate similar pathways but with distinct selectivity.
  • Leniolisib () highlights the importance of bulky substituents (e.g., dioxolane) for enzyme inhibition, whereas the target compound’s simpler structure may favor different targets.

Analytical Characterization:
  • NMR and Mass Spectrometry : Most analogs (e.g., ) were characterized using $ ^1H $-NMR, $ ^{13}C $-NMR, and ESI-MS. The target compound would likely require similar validation.
  • Crystallography : Software like SHELXL () and CCP4 () are standard for structural determination.

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